

# 4-Chloro-2,3-difluorobenzoic acid chemical structure

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## Compound of Interest

Compound Name: 4-Chloro-2,3-difluorobenzoic acid

Cat. No.: B047496

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An In-depth Technical Guide to **4-Chloro-2,3-difluorobenzoic Acid**

## Introduction

**4-Chloro-2,3-difluorobenzoic acid** is a halogenated aromatic carboxylic acid that serves as a highly valuable and versatile building block in modern synthetic chemistry. Its strategic combination of a carboxylic acid functional group with a unique substitution pattern of chlorine and fluorine atoms on the phenyl ring makes it a crucial intermediate in the synthesis of complex organic molecules.[1][2] Particularly in the pharmaceutical and agrochemical industries, this compound is prized for its ability to introduce specific physicochemical properties into target molecules. The presence of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs).[3] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical structure, properties, synthesis, analysis, applications, and safety protocols associated with **4-Chloro-2,3-difluorobenzoic acid**.

## Physicochemical and Structural Properties

The molecular structure of **4-Chloro-2,3-difluorobenzoic acid** is defined by a benzoic acid core substituted with a chlorine atom at position 4 and fluorine atoms at positions 2 and 3. This arrangement of electron-withdrawing halogens has a profound impact on the molecule's reactivity and electronic properties. The fluorine atom at the ortho position (C2) and the chlorine at the para position (C4) significantly influence the acidity of the carboxylic acid group and activate the aromatic ring for certain substitution reactions.[4]

## Core Data Summary

Property	Value	Source
CAS Number	150444-94-3	[1][5][6]
Molecular Formula	C <sub>7</sub> H <sub>3</sub> ClF <sub>2</sub> O <sub>2</sub>	[1][5]
Molecular Weight	192.55 g/mol	[1][5]
Predicted Boiling Point	280.7 ± 35.0 °C	[1]
Predicted Density	1.573 ± 0.06 g/cm <sup>3</sup>	[1]
Predicted pKa	2.70 ± 0.10	[1]
Appearance	Off-white powder / solid	[4]

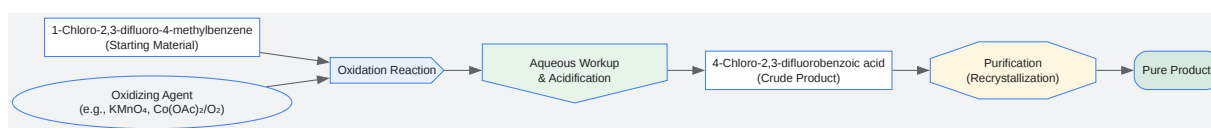
## Chemical Structure Diagram

Caption: Chemical structure of **4-Chloro-2,3-difluorobenzoic acid**.

## Synthesis and Purification

While multiple synthetic routes can be envisioned, a common strategy for producing substituted benzoic acids involves the oxidation of a corresponding toluene precursor. This approach is often favored for its efficiency and the availability of starting materials.

## Representative Synthesis Workflow



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Caption: Representative workflow for the synthesis of **4-Chloro-2,3-difluorobenzoic acid**.

## Experimental Protocol: Oxidation of 1-Chloro-2,3-difluoro-4-methylbenzene

This protocol is a representative example based on established methods for analogous transformations.<sup>[7]</sup> Researchers must adapt conditions based on laboratory-specific equipment and safety assessments.

- **Reaction Setup:** A multi-necked round-bottom flask is charged with 1-chloro-2,3-difluoro-4-methylbenzene (1.0 eq), a catalytic amount of Cobalt(II) acetate tetrahydrate (0.1 eq), and Sodium bromide (0.1 eq) in glacial acetic acid (10 volumes). The flask is equipped with a mechanical stirrer, a reflux condenser, and a gas inlet.
  - **Causality:** Acetic acid serves as the solvent. The cobalt salt is the catalyst for the aerobic oxidation, and the bromide source acts as a radical initiator to facilitate the reaction.
- **Oxidation:** The reaction mixture is heated to approximately 130°C. Oxygen is bubbled through the stirred solution at a controlled rate. The reaction is monitored by an appropriate technique (e.g., TLC or GC-MS) until the starting material is consumed (typically 1.5-3 hours).
  - **Causality:** Elevated temperature provides the necessary activation energy for C-H bond oxidation. A continuous supply of oxygen is crucial as it is the terminal oxidant in this catalytic cycle.
- **Quenching and Isolation:** After cooling to room temperature, the reaction mixture is poured into purified water. This typically causes the crude product to precipitate.
  - **Causality:** The product, a carboxylic acid, has low solubility in aqueous media, especially after the acetic acid is diluted.
- **pH Adjustment:** The pH of the aqueous slurry is adjusted to be strongly alkaline (pH 12-14) using a concentrated NaOH solution to deprotonate the carboxylic acid, forming the soluble sodium salt. The aqueous phase is then washed with a water-immiscible organic solvent (e.g., MTBE) to remove any unreacted starting material or non-acidic byproducts.
  - **Causality:** This liquid-liquid extraction is a classic purification step. The basicity ensures the desired product remains in the aqueous layer as its carboxylate salt, while neutral

organic impurities are extracted into the organic layer.

- Precipitation: The aqueous layer is separated and then acidified with concentrated HCl to a pH of ~1. The resulting precipitate is the desired carboxylic acid product.
  - Causality: Reprotonating the carboxylate salt renders the benzoic acid derivative insoluble in the acidic aqueous solution, allowing for its isolation.
- Purification: The crude solid is collected by vacuum filtration, washed with cold water, and dried. For high-purity requirements, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is performed.
  - Causality: Recrystallization is a robust method for purifying crystalline solids. The choice of solvent is critical; the compound should be soluble at high temperatures and sparingly soluble at low temperatures to ensure high recovery of pure crystals.

## Spectroscopic Analysis and Characterization

Confirming the identity and purity of **4-Chloro-2,3-difluorobenzoic acid** requires a suite of spectroscopic techniques. While specific experimental data for this exact isomer is not readily available in public databases, the expected spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[\[8\]](#)[\[9\]](#)[\[10\]](#)

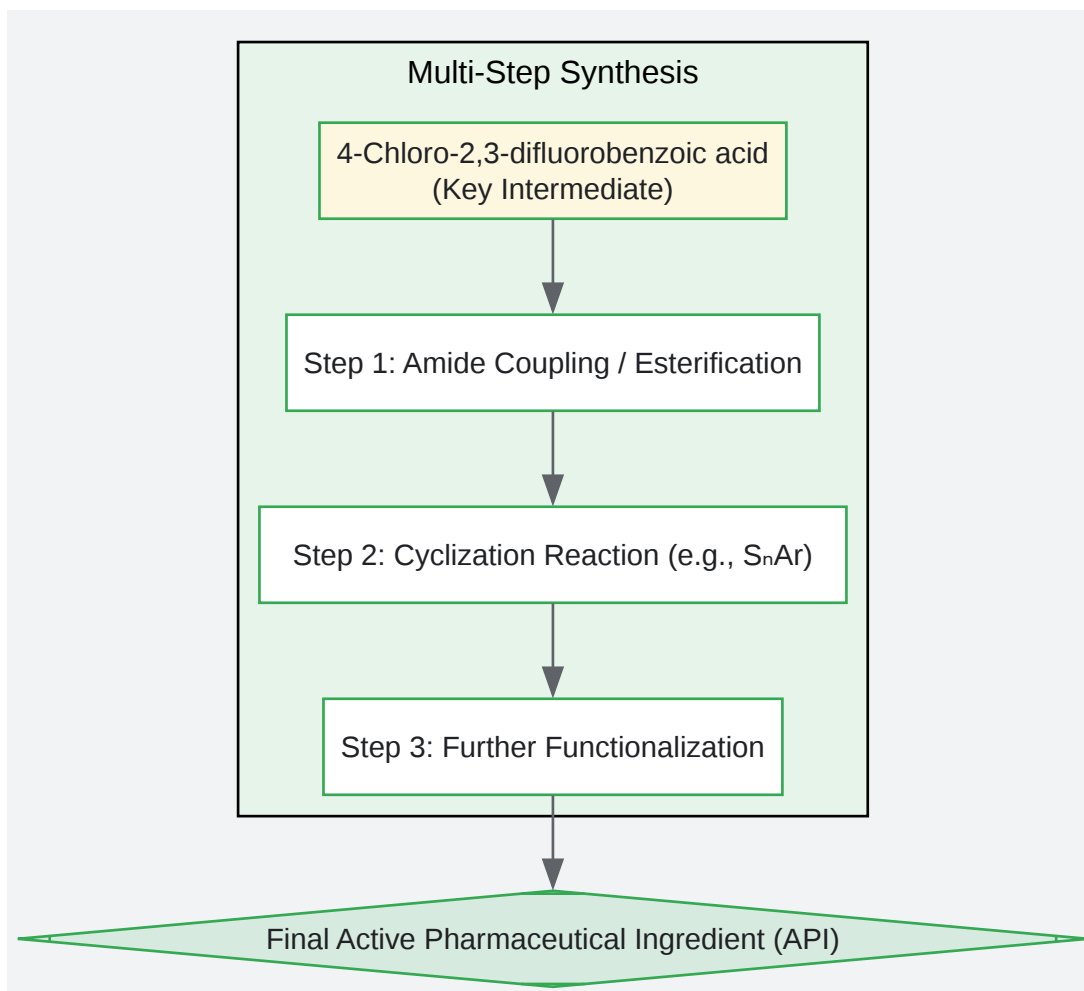
Technique	Expected Characteristics
$^1\text{H}$ NMR	Two signals are expected in the aromatic region (approx. 7.0-8.0 ppm). The proton at C6 will likely be a doublet of doublets due to coupling with the C5 proton and the C2 fluorine. The proton at C5 will also be a complex multiplet due to coupling with the C6 proton and the C3 fluorine. A broad singlet for the carboxylic acid proton will appear far downfield (>10 ppm), which is exchangeable with $\text{D}_2\text{O}$ .
$^{13}\text{C}$ NMR	Seven distinct carbon signals are expected. The carbons attached to fluorine (C2, C3) will appear as doublets due to C-F coupling. The chemical shifts will be influenced by the electronegativity of the halogen substituents. The carboxyl carbon ( $\text{C}=\text{O}$ ) will be observed around 165-170 ppm.
$^{19}\text{F}$ NMR	Two distinct signals are expected, as the two fluorine atoms are in chemically non-equivalent environments. Each signal will likely be a doublet or a more complex multiplet due to F-F and F-H coupling.
IR (Infrared)	- Broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 $\text{cm}^{-1}$ ). - Sharp $\text{C}=\text{O}$ (carbonyl) stretch (approx. 1680-1710 $\text{cm}^{-1}$ ). - Aromatic $\text{C}=\text{C}$ stretches (approx. 1450-1600 $\text{cm}^{-1}$ ). - Strong C-F stretches (approx. 1100-1300 $\text{cm}^{-1}$ ). - C-Cl stretch (approx. 700-850 $\text{cm}^{-1}$ ).
Mass Spec (MS)	The molecular ion peak ( $\text{M}^+$ ) will be observed at $m/z$ 192. A characteristic isotopic peak ( $\text{M}+2$ ) at $m/z$ 194 with an intensity of approximately one-third of the $\text{M}^+$ peak will be present, confirming the presence of a single chlorine atom. <a href="#">[11]</a>

## Applications in Research and Drug Development

The primary utility of **4-Chloro-2,3-difluorobenzoic acid** is as a specialized building block for synthesizing high-value molecules, particularly in the pharmaceutical sector.[1][2]

- **Fluoroquinolone Antibiotics:** The molecule's architecture is ideal for the synthesis of advanced fluoroquinolone antibiotics. The strategically placed halogen atoms provide specific reactivity that is essential for constructing the complex heterocyclic core of these drugs. The C4-chloro and C2/C3-fluoro groups can act as leaving groups in nucleophilic aromatic substitution ( $S_NAr$ ) reactions, a critical step in many synthetic pathways to these life-saving treatments.[4]
- **API Synthesis:** Medicinal chemists utilize this intermediate to introduce the 4-chloro-2,3-difluorophenyl moiety into potential drug candidates. This can fine-tune a molecule's pharmacokinetic profile, including its lipophilicity, metabolic stability against enzymatic degradation, and binding interactions with biological targets.[3]
- **Agrochemicals:** Similar to pharmaceuticals, the incorporation of fluorinated and chlorinated aromatic rings is a common strategy in the design of modern herbicides and pesticides to enhance their efficacy and environmental persistence profiles.

## Role as a Pharmaceutical Precursor



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Caption: Role of **4-Chloro-2,3-difluorobenzoic acid** as a key intermediate in a multi-step API synthesis.

## Safety, Handling, and Storage

Based on safety data for closely related isomers, **4-Chloro-2,3-difluorobenzoic acid** should be handled as a hazardous chemical. It is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.<sup>[12][13][14][15]</sup>

- Hazard Identification:
  - Causes skin irritation.<sup>[13][14]</sup>
  - Causes serious eye irritation.<sup>[12][13][14]</sup>

- May cause respiratory irritation.[12][14]
- Harmful if swallowed.[13][15]
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
  - Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat.
  - Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, a full-face respirator with an appropriate particulate filter may be required.[16]
- First-Aid Measures:
  - Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[12][13]
  - Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[12][13]
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12][13]
  - Ingestion: Rinse mouth. Do NOT induce vomiting. Get medical help.[13]
- Storage and Handling:
  - Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][12]
  - Store locked up.[12][13]
  - Wash hands and any exposed skin thoroughly after handling.[12]
  - Avoid breathing dust.[12]
- Disposal:



- Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[\[12\]](#)[\[13\]](#)

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